molecular formula C13H13ClFNO B3042579 1-(2-Chloro-6-fluorophenyl)-5-(dimethylamino)penta-1,4-dien-3-one CAS No. 647825-32-9

1-(2-Chloro-6-fluorophenyl)-5-(dimethylamino)penta-1,4-dien-3-one

Cat. No. B3042579
CAS RN: 647825-32-9
M. Wt: 253.7 g/mol
InChI Key: IBHIVQJKOJIYEH-BLHCBFLLSA-N
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Description

1-(2-Chloro-6-fluorophenyl)-5-(dimethylamino)penta-1,4-dien-3-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as Clomiphene or Clomid and is widely used as a research chemical. The compound is a non-steroidal fertility drug that is used to stimulate ovulation in women. However,

Mechanism of Action

The mechanism of action of Clomiphene involves binding to estrogen receptors in the hypothalamus and blocking the negative feedback mechanism of estrogen. This results in an increase in the production of gonadotropin-releasing hormone (GnRH), follicle-stimulating hormone (FSH), and luteinizing hormone (LH). This, in turn, stimulates the ovaries to produce mature follicles and ovulate.
Biochemical and Physiological Effects:
Clomiphene has several biochemical and physiological effects. It increases the production of GnRH, FSH, and LH, which stimulates the ovaries to produce mature follicles and ovulate. In addition, Clomiphene also increases the production of testosterone in men, which can improve fertility. Clomiphene has also been shown to have anti-estrogenic effects, which can be beneficial in the treatment of breast cancer.

Advantages and Limitations for Lab Experiments

Clomiphene has several advantages for lab experiments. It is a well-studied compound that has been extensively used in scientific research. It is also readily available and relatively inexpensive. However, Clomiphene has some limitations for lab experiments. It has a narrow therapeutic window and can cause adverse effects at higher doses. In addition, Clomiphene has a long half-life, which can make it difficult to control the dose.

Future Directions

There are several future directions for the research on Clomiphene. One potential application is in the treatment of polycystic ovary syndrome (PCOS). Clomiphene has been shown to be effective in inducing ovulation in women with PCOS. Another potential application is in the treatment of male hypogonadism. Clomiphene has been shown to increase testosterone levels in men with hypogonadism. Finally, there is potential for the development of new analogs of Clomiphene that have improved efficacy and safety profiles.
Conclusion:
In conclusion, Clomiphene is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a well-studied compound that has been extensively used in scientific research. Clomiphene has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on Clomiphene, including the treatment of PCOS and male hypogonadism, and the development of new analogs.

Scientific Research Applications

Clomiphene has been extensively used in scientific research due to its potential applications in various fields. One of the major applications of Clomiphene is in the field of reproductive medicine. Clomiphene is used to induce ovulation in women who have difficulty conceiving. In addition, Clomiphene has also been used in the treatment of male infertility by increasing the production of testosterone.

properties

IUPAC Name

(1E,4E)-1-(2-chloro-6-fluorophenyl)-5-(dimethylamino)penta-1,4-dien-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClFNO/c1-16(2)9-8-10(17)6-7-11-12(14)4-3-5-13(11)15/h3-9H,1-2H3/b7-6+,9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHIVQJKOJIYEH-BLHCBFLLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C=CC1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)/C=C/C1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-6-fluorophenyl)-5-(dimethylamino)penta-1,4-dien-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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